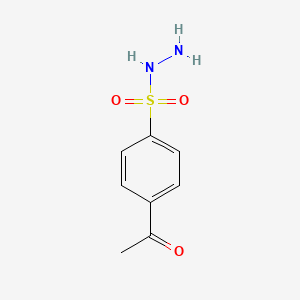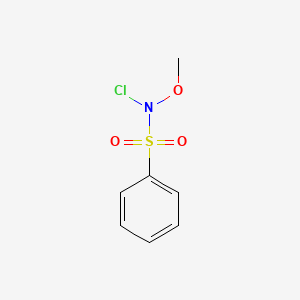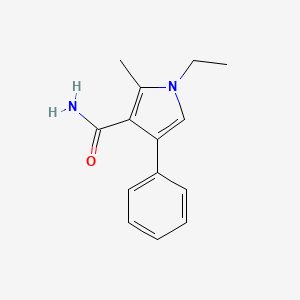
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, a phenyl group at the fourth position, and a carboxamide group at the third position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One common method for synthesizing pyrroles involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under acidic conditions to form pyrroles.
Cyclization of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Oxidative Coupling: A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can also be used to synthesize N-substituted pyrroles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution typically involves reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials due to its aromatic stability and electronic properties.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
1-Methyl-2-phenyl-1H-pyrrole: This compound is similar in structure but lacks the ethyl and carboxamide groups, which can significantly alter its chemical properties and biological activity.
2-Phenyl-1H-pyrrole-3-carboxamide: This compound shares the carboxamide group but differs in the substitution pattern on the pyrrole ring.
Uniqueness: 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences can lead to unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
1-ethyl-2-methyl-4-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-3-16-9-12(11-7-5-4-6-8-11)13(10(16)2)14(15)17/h4-9H,3H2,1-2H3,(H2,15,17) |
InChI 键 |
PQCXOSZODMTUCS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=C1C)C(=O)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
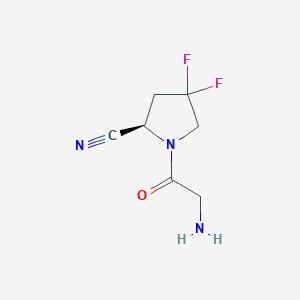
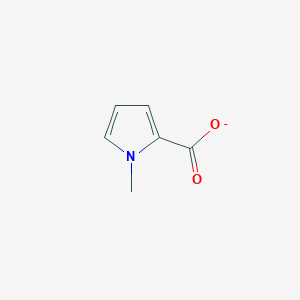

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

